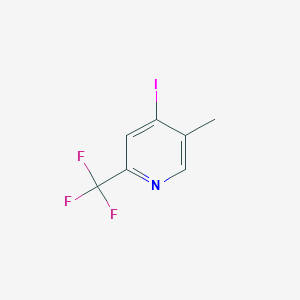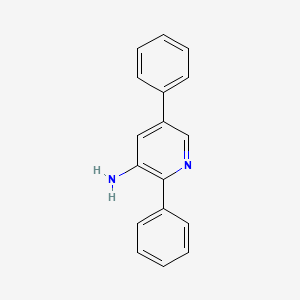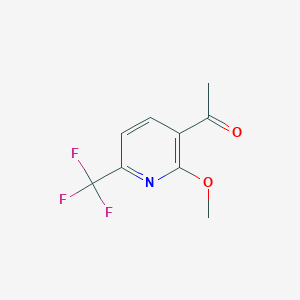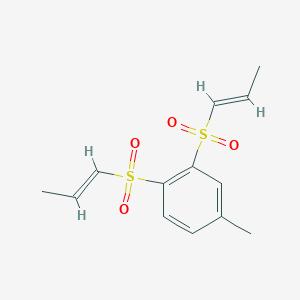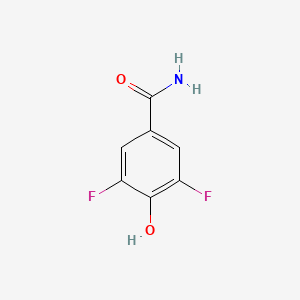
3,5-Difluoro-4-hydroxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Difluoro-4-hydroxybenzamide is an organic compound characterized by the presence of two fluorine atoms and a hydroxyl group attached to a benzene ring, along with an amide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoro-4-hydroxybenzamide typically involves the introduction of fluorine atoms into a benzene ring followed by the formation of the amide group. One common method is the electrophilic aromatic substitution reaction where fluorine atoms are introduced using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor. The hydroxyl group can be introduced via a hydroxylation reaction using reagents like hydrogen peroxide or a hydroxylating agent. The final step involves the formation of the amide group through the reaction of the hydroxylated benzene derivative with an amine or ammonia under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions to enhance the efficiency of each step is also common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Difluoro-4-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to form an amine.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).
Major Products
Oxidation: Formation of 3,5-Difluoro-4-hydroxybenzaldehyde.
Reduction: Formation of 3,5-Difluoro-4-hydroxybenzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used
Applications De Recherche Scientifique
3,5-Difluoro-4-hydroxybenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials and as a precursor in the synthesis of various industrial chemicals
Mécanisme D'action
The mechanism of action of 3,5-Difluoro-4-hydroxybenzamide involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s ability to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The hydroxyl and amide groups can form hydrogen bonds with biological molecules, further influencing the compound’s activity. The exact pathways and targets can vary depending on the specific application and biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Difluoro-4-hydroxybenzylidene imidazolinone: A fluorophore used in biochemical studies.
3,5-Difluorobenzenesulfonamide: Used in various chemical reactions and as a building block in organic synthesis.
Uniqueness
3,5-Difluoro-4-hydroxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both fluorine atoms and a hydroxyl group on the benzene ring, along with the amide group, allows for a wide range of chemical modifications and applications that may not be possible with other similar compounds .
Propriétés
Formule moléculaire |
C7H5F2NO2 |
|---|---|
Poids moléculaire |
173.12 g/mol |
Nom IUPAC |
3,5-difluoro-4-hydroxybenzamide |
InChI |
InChI=1S/C7H5F2NO2/c8-4-1-3(7(10)12)2-5(9)6(4)11/h1-2,11H,(H2,10,12) |
Clé InChI |
JIVSSFVKKOBXJR-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1F)O)F)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Methyl-3H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B12964798.png)
![Sodium (4-((([1,1'-biphenyl]-4-ylmethyl)thio)methyl)benzoyl)(hexylsulfonyl)amide](/img/structure/B12964801.png)
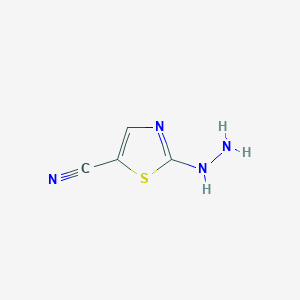
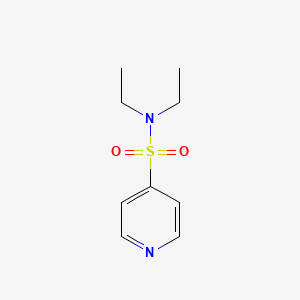
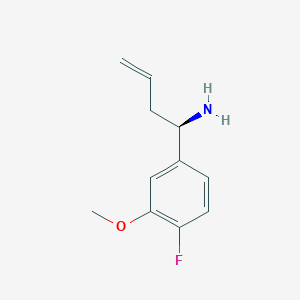

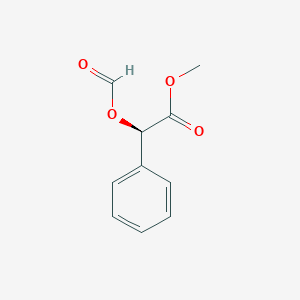
![(3aR,4R,6R,6aS,9bS)-4-Hydroxy-6,9-dimethyl-3-methylene-3a,4,5,6,6a,7-hexahydroazuleno[4,5-b]furan-2,8(3H,9bH)-dione](/img/structure/B12964835.png)
